2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile
CAS No.:
Cat. No.: VC15778310
Molecular Formula: C10H13N3
Molecular Weight: 175.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3 |
|---|---|
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
| Standard InChI | InChI=1S/C10H13N3/c1-8(6-11)9-7-13-5-3-2-4-10(13)12-9/h7-8H,2-5H2,1H3 |
| Standard InChI Key | HIMBWVOCXVXGSD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C#N)C1=CN2CCCCC2=N1 |
Introduction
The compound 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile is a synthetic organic molecule that combines a tetrahydroimidazo[1,2-a]pyridine ring system with a propanenitrile moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Molecular Formula and Weight
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Molecular Formula: CHN
-
Molecular Weight: Approximately 191.26 g/mol
Synthesis and Preparation
The synthesis of 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile typically involves multi-step reactions starting from simpler precursors. Common methods might include:
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Condensation Reactions: Forming the imidazo[1,2-a]pyridine ring through condensation reactions between appropriate aldehydes and amines.
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Alkylation: Attaching the propanenitrile moiety to the imidazo[1,2-a]pyridine core via alkylation reactions.
Synthetic Intermediates
This compound can serve as a versatile intermediate for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|
| 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol | CHNO | 152.19 | Synthetic Intermediate |
| N-((5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)methyl)hydroxylamine | CHNO | 167.21 | Potential Biological Activities |
| 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile | CHN | 191.26 | Synthetic Intermediate, Potential Biological Activities |
Synthetic Pathways
| Step | Reaction Type | Starting Materials | Product |
|---|---|---|---|
| 1 | Condensation | Aldehyde, Amine | Imidazo[1,2-a]pyridine Core |
| 2 | Alkylation | Imidazo[1,2-a]pyridine Core, Propanenitrile Moiety | 2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile |
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